molecular formula C13H8F3NO B1394073 2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde CAS No. 1198794-20-5

2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde

Cat. No. B1394073
M. Wt: 251.2 g/mol
InChI Key: BIFMXJAOKTZHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde” is a chemical compound with the molecular formula C13H8F3NO . It is not intended for human or veterinary use and is used only for research purposes.


Molecular Structure Analysis

The molecular structure of “2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde” consists of 13 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight is 251.2 g/mol.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bhat et al. (2016) involved the synthesis of new compounds using 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde derivatives. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This suggests potential applications in the development of new antimicrobial agents (Bhat et al., 2016).

Photophysical Properties and Chemical Sensor Application

Sie et al. (2008) explored the photophysical properties of complexes derived from 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde. One complex demonstrated effectiveness as a light-emitting chemical sensor for silver trifluoromethanesulfonate, indicating potential applications in chemical sensing technologies (Sie et al., 2008).

Biocatalytic Preparation of Pharmaceutical Intermediates

Chen et al. (2019) developed a bioprocess using 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde for the asymmetric reduction of a specific compound to produce a pharmaceutical intermediate. This demonstrates its utility in pharmaceutical manufacturing processes (Chen et al., 2019).

Facile Synthesis of Fluorinated Microporous Polyaminals

Li et al. (2016) utilized 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde in the synthesis of fluorinated microporous polyaminals. These materials showed increased surface areas and altered pore sizes, suggesting potential use in gas adsorption applications, particularly for carbon dioxide (Li et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, “2-[4-(Trifluoromethyl)phenyl]ethylamine”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle “2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde” with similar caution, using appropriate personal protective equipment and following safe laboratory practices.

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-10(2-4-11)12-7-9(8-18)5-6-17-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFMXJAOKTZHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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